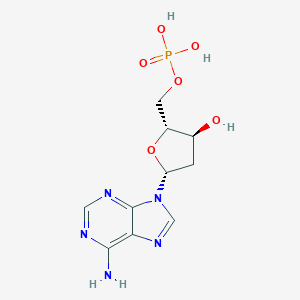

2'-Deoxyadenosine-5'-monophosphate

Vue d'ensemble

Description

Le 2’-Désoxyadénosine-5’-monophosphate est un nucléotide qui sert de bloc de construction pour la synthèse de l'ADN. Il s'agit d'un dérivé de l'adénosine monophosphate, où le groupe hydroxyle sur le carbone 2’ du sucre ribose est remplacé par un atome d'hydrogène, ce qui en fait un désoxyribonucléotide . Ce composé joue un rôle crucial dans divers processus biologiques, notamment la réplication et la réparation de l'ADN.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le 2’-Désoxyadénosine-5’-monophosphate peut être synthétisé par des méthodes chimiques et enzymatiques. Une approche courante implique l'utilisation de la désoxynucléotide kinase couplée à un système de régénération du GTP. Dans cette méthode, la thymidine est utilisée comme donneur de désoxyribose, le GTP comme donneur de phosphate et l'acétyl phosphate pour régénérer le GTP. La réaction est réalisée dans un système monobloc avec des enzymes recombinantes .

Méthodes de Production Industrielle : Traditionnellement, le 2’-Désoxyadénosine-5’-monophosphate est obtenu par digestion de l'ADN ou par synthèse chimique. L'ADN est extrait de sources telles que la laitance de saumon et hydrolysé en ses nucléotides constitutifs à l'aide de phosphodiestérases. Les nucléotides sont ensuite séparés à l'aide de résine échangeuse d'anions .

Analyse Des Réactions Chimiques

Types de Réactions : Le 2’-Désoxyadénosine-5’-monophosphate subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, il peut être oxydé en présence de lumazine, où l'excitation de la lumazine est suivie d'un transfert d'électrons du nucléotide à l'état excité triplet de la lumazine .

Réactifs et Conditions Courants :

Oxydation : Lumazine en solutions aérées à pH 5,5.

Réduction et Substitution : Les conditions et les réactifs spécifiques varient en fonction de la réaction et du produit souhaités.

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés et d'autres nucléotides modifiés, qui peuvent être utilisés dans diverses études biochimiques .

4. Applications de la Recherche Scientifique

Le 2’-Désoxyadénosine-5’-monophosphate a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé dans la synthèse de nouveaux marqueurs de photoaffinité pour l'incorporation dans l'ADN.

Médecine : Investigated for its potential in antiviral research and as a therapeutic agent in various diseases.

5. Mécanisme d'Action

Le mécanisme d'action du 2’-Désoxyadénosine-5’-monophosphate implique son incorporation dans l'ADN pendant les processus de réplication et de réparation. Il agit comme un substrat pour les ADN polymérases, qui l'ajoutent au brin d'ADN en croissance. Le composé peut également participer à des voies de signalisation et interagir avec diverses protéines impliquées dans le métabolisme de l'ADN .

Composés Similaires :

- 2’-Désoxyguanosine-5’-monophosphate

- 2’-Désoxycytidine-5’-monophosphate

- Thymidine-5’-monophosphate

Comparaison : Le 2’-Désoxyadénosine-5’-monophosphate est unique en raison de son rôle spécifique dans la synthèse et la réparation de l'ADN. Alors que d'autres désoxynucléotides comme le 2’-Désoxyguanosine-5’-monophosphate et le 2’-Désoxycytidine-5’-monophosphate participent également à la synthèse de l'ADN, ils diffèrent par leurs composants de base et leurs interactions spécifiques au sein de la molécule d'ADN .

Applications De Recherche Scientifique

2’-Deoxyadenosine-5’-monophosphate has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of novel photoaffinity labels for incorporation into DNA.

Biology: Plays a role in studying adenosine-based interactions during DNA synthesis and DNA damage.

Medicine: Investigated for its potential in antiviral research and as a therapeutic agent in various diseases.

Mécanisme D'action

The mechanism of action of 2’-Deoxyadenosine-5’-monophosphate involves its incorporation into DNA during replication and repair processes. It acts as a substrate for DNA polymerases, which add it to the growing DNA strand. The compound can also participate in signaling pathways and interact with various proteins involved in DNA metabolism .

Comparaison Avec Des Composés Similaires

- 2’-Deoxyguanosine-5’-monophosphate

- 2’-Deoxycytidine-5’-monophosphate

- Thymidine-5’-monophosphate

Comparison: 2’-Deoxyadenosine-5’-monophosphate is unique due to its specific role in DNA synthesis and repair. While other deoxynucleotides like 2’-Deoxyguanosine-5’-monophosphate and 2’-Deoxycytidine-5’-monophosphate also participate in DNA synthesis, they differ in their base components and specific interactions within the DNA molecule .

Activité Biologique

2'-Deoxyadenosine-5'-monophosphate (dAMP) is a purine nucleotide that plays a crucial role in the synthesis of DNA as a building block. It is formed from adenosine monophosphate (AMP) by the reduction of the hydroxyl group at the 2' carbon, which is essential for its incorporation into DNA strands. This compound not only serves as a fundamental metabolite but also exhibits various biological activities that have been investigated in recent research.

- Molecular Formula : C10H14N5O6P

- Molecular Weight : 267.21 g/mol

- Structure : dAMP consists of an adenine base, a deoxyribose sugar, and a single phosphate group.

Biological Functions

dAMP is primarily involved in:

- DNA Synthesis : It acts as a substrate for DNA polymerases during DNA replication.

- Cell Signaling : It can influence cellular signaling pathways through its metabolites.

- Antiviral Activity : Recent studies have highlighted its potential as an antiviral agent.

Antiviral Activity

Research has shown that analogs of dAMP exhibit significant antiviral properties. For instance, EdAP , a derivative of dAMP, demonstrated potent inhibition against influenza A virus with an IC50 value of 3.8 μM in vitro, suggesting that modifications to the dAMP structure can enhance its biological activity against viral pathogens .

Table 1: Antiviral Activity of dAMP Analog EdAP

| Compound | Virus Type | IC50 (μM) | Cytotoxicity |

|---|---|---|---|

| EdAP | Influenza A | 3.8 | None at 1 mM |

The mechanism by which dAMP and its analogs exert their antiviral effects involves:

- Inhibition of Viral Replication : By acting as chain terminators during viral RNA synthesis.

- Prevention of Phosphorylation : Certain modifications prevent enzymatic degradation, enhancing stability and efficacy in cellular environments .

Case Studies

- Study on EdAP :

- Nucleoside Analog Synergism :

Enzymatic Interactions

The biological activity of dAMP is influenced by various enzymatic processes:

- Phosphorylation Pathways : dAMP can be phosphorylated to di- and triphosphate forms, which are critical for its biological functions.

- Enzymatic Hydrolysis : Studies have shown that dAMP can be hydrolyzed by specific nucleases, releasing active metabolites that may have further biological implications .

Propriétés

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWCHTKSEGGWEX-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-20-2, 2922-74-9 (di-hydrochloride salt) | |

| Record name | Poly(dA) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxy-5'-adenosine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901034859 | |

| Record name | 2'-Deoxy-5'-adenosine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyadenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

653-63-4 | |

| Record name | dAMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=653-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxy-5'-adenosine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-5'-adenosine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyadenosine 5'-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYADENOSINE 5'-MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFR8I97ORM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxyadenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 °C | |

| Record name | Deoxyadenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.